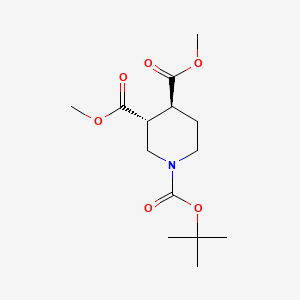
O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate is a chemical compound with the CAS number 2816820-24-1. This compound is characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl and dimethyl ester groups. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate typically involves the reaction of piperidine derivatives with tert-butyl and dimethyl ester groups under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure high yield and purity. The exact synthetic route may vary depending on the desired application and the availability of starting materials .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These processes often utilize continuous flow reactors and automated systems to maintain consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems.
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate
- tert-Butyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate
Uniqueness
O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C14H23NO6 |
|---|---|
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
1-O-tert-butyl 3-O,4-O-dimethyl (3R,4S)-piperidine-1,3,4-tricarboxylate |
InChI |
InChI=1S/C14H23NO6/c1-14(2,3)21-13(18)15-7-6-9(11(16)19-4)10(8-15)12(17)20-5/h9-10H,6-8H2,1-5H3/t9-,10-/m0/s1 |
Clave InChI |
LVWCBPHCEJNKJG-UWVGGRQHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)C(=O)OC)C(=O)OC |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















